N-Desmethylcarboxy Terbinafine
Description
Overview of Terbinafine (B446) Biotransformation Pathways
The metabolic fate of Terbinafine is characterized by several major routes of biotransformation. nih.govfda.gov These pathways, occurring primarily in the liver, involve complex enzymatic reactions that modify the structure of the Terbinafine molecule at different sites. researchgate.net The principal metabolic transformations include N-dealkylation, oxidation of the aliphatic side chain, oxidation of the naphthalene (B1677914) ring system (arene oxide formation), deamination, and the formation of dihydrodiols. nih.govfda.govresearchgate.net These processes can occur individually or in combination, leading to a diverse array of metabolites. For instance, N-Desmethylcarboxy Terbinafine is the product of two of these major pathways acting on the parent molecule. ijnrd.orgfda.gov
Major Metabolic Routes of Terbinafine
The transformation of Terbinafine is a multifaceted process involving several key chemical reactions catalyzed by hepatic enzymes.
N-dealkylation is a primary metabolic route for Terbinafine, involving the cleavage of the N-C bond. nih.gov This process occurs via three main pathways. researchgate.netnih.gov
Pathway 1 (Direct N-dealkylation): This pathway directly forms 6,6-dimethyl-2-hepten-4-ynal (TBF-A) and N-methyl-1-naphthyl methylamine (B109427) from the parent Terbinafine molecule. researchgate.netnih.govnih.gov This is considered the most efficient pathway for producing the reactive aldehyde TBF-A under certain in-vitro conditions. nih.govresearchgate.net
Pathway 2 (N-demethylation): This two-step route begins with the removal of the methyl group from Terbinafine to produce the major metabolite N-Desmethylterbinafine. nih.govresearchgate.netnih.gov This intermediate can then be further metabolized. drugbank.comresearchgate.net N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov
Pathway 3 (N-denaphthylation): This pathway involves the removal of the naphthylmethyl group to yield 1-naphthaldehyde (B104281) and N-methyl-6,6-dimethyl-2-hepten-4-yn-1-amine. researchgate.netnih.gov This is generally considered the least efficient of the N-dealkylation routes. nih.gov
The formation of the reactive metabolite TBF-A through these pathways has been a subject of significant research. researchgate.netnih.govacs.org
Table 1: Key N-Dealkylation Pathways of Terbinafine
| Pathway | Initial Step | Key Enzymes Involved | Resulting Metabolites |
| Pathway 1 | Direct N-dealkylation of Terbinafine | CYP2C19, CYP3A4 nih.gov | TBF-A, N-methyl-1-naphthyl methylamine nih.gov |
| Pathway 2 | N-demethylation of Terbinafine | CYP2C9, CYP2C8, CYP1A2 nih.gov | N-Desmethylterbinafine nih.gov |
| Pathway 3 | N-denaphthylation of Terbinafine | CYP2C19, CYP3A4 nih.gov | 1-Naphthaldehyde, N-methyl-6,6-dimethyl-2-hepten-4-yn-1-amine nih.gov |
Another significant metabolic route is the oxidation of the tert-butyl group on the aliphatic side chain. nih.govfda.govresearchgate.net This process, primarily catalyzed by CYP1A2, CYP2C8, CYP2C9, and CYP2C19, leads to the formation of a carboxylic acid. nih.gov When this oxidation occurs on the parent Terbinafine molecule, the resulting major metabolite is Terbinafine carboxylic acid. fda.gov
Crucially, this oxidation can also occur on metabolites that have already undergone other transformations. When N-Desmethylterbinafine undergoes aliphatic side chain oxidation, the product is This compound , one of the major plasma metabolites. fda.gov
Metabolism of Terbinafine can also occur on the naphthalene ring system through the formation of arene oxides. fda.govacs.org These reactive epoxide intermediates are subsequently hydrolyzed to form dihydrodiols. simsrc.edu.inacs.org While arene oxides can be reactive, this pathway is generally considered a detoxification step for Terbinafine, as the resulting dihydrodiols can be further conjugated and excreted. acs.org Research has identified glutathione (B108866) conjugates formed via arene oxidation, indicating this is a relevant bioactivation pathway. nih.gov
Deamination, the removal of the amine group, represents another pathway in Terbinafine metabolism. nih.govfda.govresearchgate.net This reaction is primarily catalyzed by the CYP3A4 isoenzyme. nih.gov The process can lead to the formation of 1-naphthaldehyde. drugbank.com This aldehyde can then be further oxidized to 1-naphthoic acid or reduced to 1-naphthalenemethanol. drugbank.com
As a consequence of arene oxide formation, dihydrodiols are produced on the naphthalene moiety of the Terbinafine molecule. nih.govresearchgate.netacs.org This pathway is primarily mediated by the CYP2C9 and CYP1A2 enzymes. nih.gov Dihydrodiol metabolites have been observed for both the parent drug and its N-demethylated metabolite, Desmethylterbinafine. drugbank.comresearchgate.net The formation of these more polar compounds facilitates their elimination from the body. acs.org
Table 2: Summary of Major Terbinafine Metabolic Routes
| Metabolic Route | Key Enzymes | Primary Metabolites |
| N-Dealkylation | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4 nih.govnih.gov | N-Desmethylterbinafine, TBF-A, 1-Naphthaldehyde nih.govresearchgate.net |
| Aliphatic Side Chain Oxidation | CYP1A2, CYP2C8, CYP2C9, CYP2C19 nih.gov | Terbinafine carboxylic acid, this compound fda.gov |
| Arene Oxide Formation | Not explicitly detailed | Arene Oxides (intermediates) fda.govacs.org |
| Deamination | CYP3A4 nih.gov | 1-Naphthaldehyde drugbank.com |
| Dihydrodiol Formation | CYP1A2, CYP2C9 nih.gov | Terbinafine dihydrodiols, Desmethyl-terbinafine dihydrodiols drugbank.comresearchgate.net |
Identification of Principal Terbinafine Metabolites
Research has identified several key metabolites of terbinafine found in plasma and urine. scialert.netresearchgate.net Together with the parent drug, five of these principal metabolites account for over 80% of the total radioactivity observed in plasma following the administration of radiolabeled terbinafine. nih.gov
Table 1: Principal Metabolites of Terbinafine
| Metabolite Name | Abbreviation | Key Characteristics |
| Terbinafine Carboxylic Acid | CTBN | A major plasma metabolite. fda.gov Its concentration in plasma is significantly higher than that of the parent drug. nih.gov |
| N-Desmethylterbinafine | DTBN | A prominent plasma metabolite with a plasma profile similar to terbinafine. scialert.netnih.gov |
| This compound | DCTBN | A prominent metabolite in plasma and the major metabolite found in urine. scialert.netnih.govfda.gov |
| Hydroxyterbinafine | HTBN | A plasma metabolite, considered of minor importance and found as a glucuronide. scialert.netnih.gov |
| N-Desmethylhydroxy-terbinafine | DHTBN | A plasma metabolite. scialert.netdrugbank.com |
Terbinafine Carboxylic Acid, also known as carboxyterbinafine, is a major metabolite of terbinafine found in plasma. researchgate.netfda.gov Its formation occurs through the oxidation of a methyl group on the alkyl side chain of the parent molecule. researchgate.net Studies have shown that the peak plasma concentration (Cmax) and the area under the curve (AUC) for this metabolite are substantially higher—2.4 and 13 times, respectively—than those of terbinafine itself. nih.gov
N-Desmethylterbinafine is produced via the N-demethylation of terbinafine, a pathway primarily mediated by CYP2C9, CYP2C8, and CYP1A2 enzymes. scialert.netnih.gov It is one of the five most prominent metabolites found in human plasma. scialert.net Pharmacokinetic studies indicate that N-Desmethylterbinafine exhibits a plasma profile that is close to that of the parent compound, terbinafine. nih.gov This metabolite is highly lipophilic and has a tendency to accumulate in fatty tissues, skin, and nails. hmdb.ca
The hydroxylation of terbinafine's alkyl side chain, carried out by enzymes including CYP1A2, 2C9, 2C8, 2B6, and 2C19, produces Hydroxyterbinafine. scialert.netdrugbank.com This metabolite can then be further N-demethylated to form N-Desmethylhydroxy-terbinafine. drugbank.com While these hydroxylated metabolites are among the five main metabolites identified in plasma, they are considered to be of minor importance and are typically found in their glucuronide-conjugated forms. scialert.netnih.gov
Role of this compound within the Metabolic Cascade of Terbinafine
This compound is a downstream product within the complex metabolic cascade of terbinafine. Its formation is the result of sequential metabolic reactions. The initial step is often the N-demethylation of terbinafine to yield N-Desmethylterbinafine. researchgate.net Subsequently, this intermediate metabolite undergoes oxidation of the alkyl side chain to form this compound. researchgate.net This two-step process highlights the compound's position as a terminal metabolite in this particular branch of the metabolic pathway.
Inactivation of Antifungal Activity
A crucial aspect of terbinafine metabolism is the resulting inactivation of its therapeutic effect. The biotransformation of terbinafine into its various metabolites, including this compound, leads to a loss of antifungal activity. drugs.comhres.canih.gov Research confirms that none of the identified metabolites, which number at least 15, possess antifungal properties similar to the parent terbinafine molecule. drugs.comhres.ca Therefore, the metabolic conversion to this compound and other related compounds represents a detoxification and inactivation pathway, rendering the drug ineffective against its fungal targets. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXKUJHRUTHIL-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153120 | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99473-15-1 | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethylcarboxybutylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology of Terbinafine Metabolism and N Desmethylcarboxy Terbinafine Formation
Cytochrome P450 Isoforms Involved in Terbinafine (B446) Metabolism
Research using human liver microsomes and recombinant human CYP enzymes has demonstrated that the metabolism of terbinafine is not reliant on a single enzyme but is carried out by at least seven distinct CYP isoforms. nih.govresearchgate.net This multi-enzyme involvement suggests a lower potential for significant drug-drug interactions, with the notable exception of terbinafine's potent inhibitory effect on CYP2D6. nih.gov The primary metabolic pathways include N-demethylation, deamination, oxidation of the alkyl side chain, and the formation of a dihydrodiol metabolite. nih.govresearchgate.net The formation of N-desmethylcarboxy terbinafine is contingent on the initial N-demethylation step, a reaction catalyzed by several CYP enzymes.
Table 1: Overview of Major Metabolic Pathways of Terbinafine
| Metabolic Pathway | Description | Primary Contributing CYP Isoforms |
|---|---|---|
| N-demethylation | Removal of a methyl group from the nitrogen atom, forming N-desmethyl-terbinafine. | CYP2C9, CYP1A2, CYP2C8, CYP2C19, CYP3A4 |
| Alkyl Side Chain Oxidation | Oxidation of the tert-butyl group. | CYP1A2, CYP2C8, CYP2C9, CYP2C19 |
| Deamination | Removal of an amine group. | CYP3A4 |
| Dihydrodiol Formation | Addition of two hydroxyl groups to the naphthalene (B1677914) ring. | CYP2C9, CYP1A2 |
CYP2C9 is considered a critical enzyme in the metabolism of terbinafine. nih.govnih.gov It is a major contributor to the total metabolism of the drug, with significant involvement in N-demethylation, dihydrodiol formation, and side chain oxidation. nih.govresearchgate.net In fact, research suggests that CYP2C9's contribution to terbinafine N-demethylation can exceed that of CYP3A4. nih.govnih.gov The combination of CYP2C9 and CYP3A4 metabolic capacities accounts for at least 80% of the conversion of terbinafine to the reactive aldehyde TBF-A. nih.govnih.gov
The relationship between terbinafine and CYP2D6 is primarily characterized by inhibition rather than metabolism. Terbinafine is a potent competitive inhibitor of the CYP2D6 enzyme. nih.govnih.gov In vivo studies have demonstrated that terbinafine can convert individuals who are genotypically extensive metabolizers for CYP2D6 into phenotypic poor metabolizers. nih.govclinpgx.orgjwatch.org While terbinafine strongly inhibits CYP2D6, this isoform's role in the actual metabolism of terbinafine is minor. nih.govnih.gov
CYP3A4 is a major contributor to the metabolism of terbinafine and is considered one of the most important enzymes for its total clearance, alongside CYP2C9 and CYP1A2. nih.govresearchgate.net It plays a role in all three N-dealkylation pathways and is the primary enzyme responsible for the deamination pathway. nih.govnih.govnih.gov CYP3A4 contributes at least 30% to the total metabolism of terbinafine. nih.govnih.gov Although CYP3A4 is more abundant, CYP3A5, which shares high sequence homology, also contributes significantly to drug metabolism and is involved in the biotransformation of terbinafine. nih.gov Clinical data on drug interactions support the significant role of CYP3A4 in terbinafine metabolism. acs.orgfigshare.com
Table 2: Summary of CYP450 Isoform Contributions to Terbinafine Metabolism
| CYP Isoform | Role in Terbinafine Metabolism | Key Findings |
|---|---|---|
| CYP1A2 | N-demethylation, Dihydrodiol formation, Side chain oxidation | Important for total metabolism; minor role in TBF-A formation pathways. nih.govresearchgate.netnih.gov |
| CYP2C8 | N-demethylation, Side chain oxidation | Contributes to primary metabolic pathways; minor role in TBF-A formation. nih.govresearchgate.netnih.gov |
| CYP2C9 | N-demethylation, Dihydrodiol formation, Side chain oxidation | Critical role; major contributor to N-demethylation, potentially exceeding CYP3A4. nih.govnih.govnih.gov |
| CYP2C19 | N-dealkylation, Side chain oxidation | More efficient than CYP3A4 in N-demethylation; overall role debated. nih.govnih.govacs.org |
| CYP2D6 | Minor metabolic role; primarily inhibited by terbinafine | Terbinafine is a potent competitive inhibitor of this enzyme. nih.govnih.govnih.gov |
| CYP3A4/5 | N-dealkylation, Deamination | Major contributor to total metabolism, involved in all N-dealkylation pathways. nih.govnih.govnih.gov |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Terbinafine |
| N-desmethyl-terbinafine |
| TBF-A (6,6-dimethyl-2-hepten-4-ynal) |
| Dextromethorphan |
| Midazolam |
| Theophylline |
| Tolbutamide |
| (S)-mephenytoin |
| Cyclosporine A |
| Furafylline |
Kinetic Characterization of N-Demethylation Pathways Leading to Metabolites
The metabolism of terbinafine occurs through several major pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation nih.gov. The N-demethylation pathway is a crucial initial step leading towards the formation of this compound. This pathway, designated as Pathway 2, involves the initial N-demethylation of terbinafine to produce desmethyl-terbinafine nih.govresearchgate.netnih.gov. Subsequent metabolism of desmethyl-terbinafine can lead to other products researchgate.netnih.gov.
The enzymatic reactions involved in terbinafine metabolism have been characterized using Michaelis-Menten kinetics. Studies have determined the kinetic constants, Michaelis constant (Km) and maximum velocity (Vmax), for the various metabolic pathways. For the primary metabolic pathways of terbinafine, mean Km values have been found to range from 4.4 to 27.8 µM, with Vmax values ranging from 9.8 to 82 nmol/h/mg of protein nih.gov.
Kinetic analyses of the N-demethylation pathway (Pathway 2) have provided specific constants for the formation of the intermediate metabolite, desmethyl-terbinafine, from the parent drug, terbinafine researchgate.net. The subsequent metabolism of desmethyl-terbinafine also follows Michaelis-Menten kinetics researchgate.net.
Below is an interactive data table summarizing the kinetic constants for key reactions in terbinafine metabolism.
| Metabolic Pathway | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
| Pathway 1 | Terbinafine | TBF-A | 14.1 ± 1.8 | 45.4 ± 2.0 | 3.2 |
| Pathway 1 | Terbinafine | N-methyl-1-naphthyl methylamine (B109427) | 12.6 ± 2.6 | 50.1 ± 3.4 | 4.0 |
| Pathway 2 (Step 1) | Terbinafine | Desmethyl-terbinafine | 23.9 ± 3.8 | 80.9 ± 5.0 | 3.4 |
| Pathway 2 (Step 2a) | Desmethyl-terbinafine | TBF-A | 21.0 ± 7.6 | 13.0 ± 2.3 | 0.6 |
| Pathway 2 (Step 2b) | Desmethyl-terbinafine | Naphthaldehyde | 19.1 ± 3.9 | 15.6 ± 1.5 | 0.8 |
| Pathway 3 | Terbinafine | Naphthaldehyde | 25.1 ± 7.1 | 11.8 ± 1.6 | 0.5 |
TBF-A: 6,6-dimethyl-2-hepten-4-ynal. Data adapted from steady-state kinetic experiments with pooled human liver microsomes.
Computational and probabilistic modeling approaches have been employed to predict the metabolic fate of terbinafine. Deep learning models have been used to forecast the likelihood of different metabolic reactions nih.govnih.govnih.gov. These models predicted a high probability for the N-demethylation of terbinafine to yield desmethyl-terbinafine (Pathway 2) nih.govnih.govnih.gov. Specifically, one model assigned a probability of 0.79 for this initial N-demethylation step, while other initial reactions had very low probabilities (P < 0.10) nih.gov.
In Vitro Hepatic Metabolism Studies of Terbinafine and its Precursors
The metabolism of terbinafine, including the pathways leading to this compound, has been extensively investigated using in vitro systems that replicate hepatic metabolism.
Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) mdpi.com. Studies using pooled HLMs have been instrumental in characterizing the biotransformation pathways of terbinafine nih.govnih.govnih.gov. These experiments have confirmed that terbinafine is metabolized through multiple routes, including N-demethylation nih.govresearchgate.net.
Steady-state kinetic experiments with HLMs have enabled the determination of the kinetic parameters (Km and Vmax) for the formation of various metabolites, including desmethyl-terbinafine nih.govnih.gov. Furthermore, HLMs have been used in conjunction with glutathione (B108866) to trap and identify reactive metabolites, providing a more comprehensive picture of terbinafine's bioactivation pathways nih.govresearchgate.net.
The N-demethylation of terbinafine is primarily mediated by CYP2C9, CYP2C8, and CYP1A2 nih.gov. Further research has implicated additional enzymes in this pathway, including CYP2C19, CYP2D6, and CYP3A4 nih.gov. Specifically, CYP2C19 has been shown to be more efficient than CYP3A4 at N-demethylation nih.govacs.orgfigshare.com. The combination of CYP3A4 and CYP2C9 accounts for a significant portion of the conversion of terbinafine to its metabolites noahrflynn.com. Studies with recombinant isozymes have confirmed that CYP2C19 and CYP3A4 contribute to all N-dealkylation pathways nih.govacs.orgfigshare.com. The involvement of this wide array of CYPs suggests a complex and redundant metabolic clearance mechanism for terbinafine.
The following table lists the enzymes involved in the primary metabolic pathways of terbinafine.
| Metabolic Pathway | Involved Cytochrome P450 Enzymes |
| N-demethylation | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Dihydrodiol formation | CYP1A2, CYP2C9 |
| Deamination | CYP3A4 |
| Alkyl side chain oxidation | CYP1A2, CYP2C8, CYP2C9, CYP2C19 |
Pharmacokinetic Profile of N Desmethylcarboxy Terbinafine
Absorption and Systemic Exposure of N-Desmethylcarboxy Terbinafine (B446)
The systemic exposure to N-Desmethylcarboxy Terbinafine is a direct result of the metabolism of its parent drug, Terbinafine. Following oral administration, Terbinafine is rapidly absorbed. nih.govnih.gov The subsequent metabolic processes lead to the formation of several metabolites, including this compound.
Studies have shown that the systemic exposure of this compound is significant. In a study involving healthy male subjects receiving daily oral doses of Terbinafine, the ratio of the area under the curve (AUC) of this compound to that of Terbinafine was found to be 1.08 after the last dose, indicating comparable systemic exposure between the metabolite and the parent drug. nih.govasm.org
Plasma Concentration-Time Profiles of this compound
The concentration of this compound in plasma over time exhibits specific characteristics that differentiate it from Terbinafine and its other metabolites.
The plasma profile of this compound is characterized by a later peak concentration (Tmax) compared to the parent compound, Terbinafine. asm.org Furthermore, its elimination half-life is approximately twice as long as that of Terbinafine. asm.org
In comparison to other major metabolites, such as the N-demethyl form (SDZ 86-621) and the carboxybutyl form (SDZ 280-027), this compound (also referred to as SDZ 280-047) has a systemic exposure of a similar magnitude to the parent drug on average. asm.org While the carboxybutyl form is often the predominant metabolite in plasma, this compound still represents a significant portion of the circulating metabolites. nih.govasm.org
| Compound | AUC Ratio (Metabolite/Terbinafine) | Relative Plasma Concentration |
|---|---|---|
| This compound (SDZ 280-047) | 1.08 nih.govasm.org | Significant, comparable to parent drug asm.org |
| N-demethyl Terbinafine (SDZ 86-621) | 1.25 nih.gov | Lower than carboxybutyl form asm.org |
| Carboxybutyl Terbinafine (SDZ 280-027) | 1.38 nih.gov | Predominant in plasma nih.govasm.org |
The Area Under the Curve (AUC) is a key pharmacokinetic parameter that reflects the total systemic exposure to a drug or its metabolite. The AUC ratio of a metabolite to its parent drug provides insight into the extent of metabolism and the relative systemic presence of the metabolite. For this compound, the AUC ratio to Terbinafine has been reported to be 1.08. nih.govasm.org This indicates that over a dosing interval, the body is exposed to a comparable amount of this compound as it is to the parent drug, Terbinafine.
| Metabolite | AUC Ratio (Metabolite/Terbinafine) |
|---|---|
| This compound (SDZ 280-047) | 1.08 nih.govasm.org |
| N-demethyl Terbinafine (SDZ 86-621) | 1.25 nih.gov |
| Carboxybutyl Terbinafine (SDZ 280-027) | 1.38 nih.gov |
Distribution of this compound in Biological Matrices
This compound is distributed in various biological fluids following its formation from the metabolism of Terbinafine.
This compound is consistently detected in human plasma following the oral administration of Terbinafine. nih.govasm.org It is also a major metabolite found in urine. nih.gov Studies have shown that demethylcarboxybutylterbinafine (an alternative name for this compound) accounts for approximately 10% of the administered dose of Terbinafine excreted in the urine. nih.gov This highlights the renal route as a significant pathway for the elimination of this metabolite.
The parent drug, Terbinafine, is known to be lipophilic and distributes extensively into tissues, particularly the skin, nails, and adipose tissue. nih.govfda.gov While direct studies on the tissue accumulation of this compound are limited, the physicochemical properties of the parent compound suggest that its metabolites may also have the potential to distribute into various tissues. The prolonged elimination half-life of this compound compared to its parent drug could also be indicative of some degree of tissue distribution and subsequent slow release back into the systemic circulation. asm.org
Elimination and Excretion Characteristics of this compound
The elimination of this compound from the body is primarily handled by the kidneys. This hydrophilic metabolite is efficiently cleared from the bloodstream and expelled through urine.
Renal excretion stands out as the principal pathway for the elimination of this compound. nih.gov Following the metabolism of the parent drug, Terbinafine, this unconjugated and water-soluble metabolite is transported to the kidneys for excretion. nih.gov Studies have consistently identified this compound as a major component in the urine of individuals treated with Terbinafine, underscoring the critical role of the renal system in its clearance. nih.govnih.gov
Quantitative analysis of urine samples has provided specific data on the fraction of Terbinafine that is excreted as this compound. In a study involving pediatric patients, this metabolite accounted for 15% of the administered Terbinafine dose found in the urine, making it the major urinary metabolite. nih.gov Another study in healthy adult subjects found that the metabolite, referred to as demethylcarboxybutylterbinafine, constituted about 10% of the administered dose in the urine. nih.gov
Below is an interactive data table summarizing the urinary excretion fractions of this compound.
| Patient Population | Urinary Excretion Fraction (% of Administered Dose) | Source |
| Pediatric Patients | 15% | nih.gov |
| Healthy Adult Subjects | ~10% | nih.gov |
Variability in this compound Pharmacokinetics
The concentration and clearance of this compound can vary significantly among individuals. This variability is influenced by a range of factors including patient-specific characteristics and genetic makeup.
Substantial interindividual differences in the plasma levels of Terbinafine metabolites, including this compound, have been observed. For instance, the ratios of the area under the curve (AUC) for various metabolites compared to the parent drug show variability among subjects. nih.gov This suggests that the metabolic processes leading to the formation and subsequent clearance of this compound are not uniform across all individuals.
The pharmacokinetics of this compound can be altered in specific patient populations.
Pediatric Patients: Studies in children have shown that age can influence the clearance of Terbinafine and its metabolites. nih.gov While systemic exposure to Terbinafine in children can be comparable to adults with appropriate weight-based dosing, differences in clearance rates may affect metabolite concentrations. nih.govfda.govfda.gov One study noted a reduction in apparent oral clearance with increasing age in children, which could impact the levels of metabolites like this compound. nih.gov
Renal/Hepatic Impairment: Since this compound is primarily cleared by the kidneys, patients with renal impairment may experience reduced elimination and potential accumulation of this metabolite. drugs.com The use of oral Terbinafine is not recommended in patients with a creatinine (B1669602) clearance of 50 mL/min or less, as the clinical significance of potential metabolite accumulation is not fully understood. drugs.com Similarly, since Terbinafine is extensively metabolized in the liver, hepatic impairment can alter the formation of its metabolites, including this compound. researchgate.net Cases of drug-induced liver injury associated with Terbinafine suggest that altered hepatic function can have significant clinical consequences. asn-online.org
The formation of this compound is a multi-step process that begins with the N-demethylation of Terbinafine. This initial step is catalyzed by several cytochrome P450 (CYP) enzymes. Genetic variations (polymorphisms) in the genes coding for these enzymes can lead to differences in enzyme activity, thereby affecting the rate of metabolite formation.
The N-demethylation of Terbinafine is primarily mediated by the enzymes CYP2C9, CYP2C8, and CYP1A2. nih.gov Further metabolism, including oxidation steps, involves other CYP enzymes such as CYP3A4 and CYP2C19. nih.govnih.gov Therefore, individuals with genetic polymorphisms that result in reduced or enhanced activity of these CYP enzymes may exhibit different plasma concentrations of this compound. For example, an individual who is a poor metabolizer for CYP2C9 might produce this metabolite at a slower rate compared to an extensive metabolizer.
Analytical Methodologies for the Quantification of N Desmethylcarboxy Terbinafine
Chromatographic Techniques
Chromatography is the cornerstone for isolating N-Desmethylcarboxy Terbinafine (B446) from complex sample matrices, thereby enabling its precise quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most commonly utilized techniques. Furthermore, chiral liquid chromatography has been employed to investigate the stereochemistry of terbinafine and its metabolites.
High-Performance Liquid Chromatography (HPLC)
HPLC methods have been established for the simultaneous determination of Terbinafine and its primary metabolites, including N-Desmethylcarboxy Terbinafine, in biological fluids like plasma and urine. An isocratic HPLC method, for instance, has been successfully used to separate Terbinafine and five of its metabolites. capes.gov.br This approach often involves an on-line solid-phase extraction for sample clean-up, followed by separation on a phenyl column. capes.gov.br
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. A UHPLC-UV method has been specifically developed for the simultaneous analysis of Terbinafine and this compound in human plasma and urine. ijnrd.org This method utilizes a Hypersil GOLD C18 column (50 mm x 2.1 mm, 1.7 μm) for efficient separation. ijnrd.org Sample preparation typically involves solid-phase extraction or protein precipitation. ijnrd.org
Chiral Liquid Chromatography
The stereochemical aspects of drug metabolism can be explored using chiral liquid chromatography. A multi-residue chiral liquid chromatography method has been developed for the analysis of various antifungal agents and their metabolites, explicitly including the quantification of this compound in aqueous environmental matrices. rsc.org This specialized technique is essential for separating enantiomers and understanding their differential biological activities and degradation pathways. rsc.org
Detection Methods
Following chromatographic separation, sensitive and specific detection methods are required for the accurate quantification of this compound. Ultraviolet (UV) detection and tandem mass spectrometry (MS/MS) are the most prevalent techniques employed for this purpose.
Ultraviolet (UV) Detection
UV detection is a robust and widely used technique in conjunction with both HPLC and UHPLC for the quantification of Terbinafine and its metabolites. The detection is typically performed by monitoring the column effluent at a specific wavelength where the analyte absorbs UV light. For the simultaneous analysis of Terbinafine and its five main metabolites by HPLC, a UV wavelength of 224 nm has been utilized. capes.gov.br UHPLC methods developed for this compound also employ UV detection. ijnrd.org
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry offers superior sensitivity and selectivity compared to UV detection, making it particularly suitable for analyzing trace levels of metabolites in complex biological samples. A chiral liquid chromatography method has been coupled with triple quadrupole tandem mass spectrometry to achieve comprehensive profiling and quantification of antifungal agents and their metabolites, including this compound. rsc.org This LC-MS/MS approach provides high accuracy and precision, with low limits of quantification in the nanogram per liter (ng L⁻¹) range. rsc.org
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Column Type | Key Parameters | Application |
| HPLC | Phenyl | Isocratic elution; On-line solid-phase extraction | Simultaneous determination of Terbinafine and its metabolites in human plasma and urine capes.gov.br |
| UHPLC | Hypersil GOLD C18 (50 mm x 2.1 mm, 1.7 µm) | Solid-phase extraction or protein precipitation for sample preparation | Simultaneous analysis of Terbinafine and this compound in human plasma and urine ijnrd.org |
| Chiral LC | Chiral selector column | Coupled with tandem mass spectrometry | Enantiomeric separation and quantification in aqueous environmental matrices rsc.org |
Interactive Data Table: Detection Methods for this compound Analysis
| Detection Method | Coupled With | Key Features |
| Ultraviolet (UV) Detection | HPLC, UHPLC | Wavelength set at 224 nm for simultaneous metabolite analysis capes.gov.br |
| Tandem Mass Spectrometry (MS/MS) | Chiral LC | High sensitivity and selectivity; low ng/L method quantification limits rsc.org |
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like this compound. In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis, ESI is commonly operated in the positive ion mode for the detection of Terbinafine and its metabolites. This is due to the presence of nitrogen atoms in the molecule that can be readily protonated to form positively charged ions.
For the closely related metabolite, N-Desmethylterbinafine, positive electrospray ionization has been successfully employed. The mass spectrometer is typically set to detect the protonated molecule [M+H]⁺. While specific ESI parameters for this compound are not extensively detailed in the available literature, typical settings would involve optimizing the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximal signal intensity and stability for the ion of interest.
Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometric technique used for quantitative analysis. It involves the monitoring of a specific precursor ion to product ion transition for a particular analyte. This specificity allows for accurate quantification even in complex biological matrices.
For the quantification of Terbinafine and its metabolites, MRM is the preferred mode of data acquisition in LC-MS/MS methods. For the analogous metabolite N-Desmethylterbinafine, a specific MRM transition of m/z 278.32 → 141.13 has been utilized. The precursor ion (m/z 278.32) corresponds to the protonated N-Desmethylterbinafine molecule, and the product ion (m/z 141.13) is a characteristic fragment generated upon collision-induced dissociation. Although the precise MRM transition for this compound is not explicitly documented in the reviewed literature, a similar fragmentation pattern would be expected, and the specific transition would be determined through infusion experiments with a reference standard of the compound.
Sample Preparation Strategies for Biological and Environmental Matrices
The effective preparation of samples is a critical step to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. For the quantification of this compound from complex matrices such as plasma, urine, and environmental water samples, several techniques are employed. A study outlining a UHPLC-UV method for the simultaneous determination of this compound and other drugs in human plasma and urine indicates the use of both protein precipitation and solid-phase extraction. nih.gov
Protein Precipitation
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples like plasma and serum. This is typically achieved by adding an organic solvent that reduces the solubility of the proteins, causing them to precipitate out of the solution.
Acetonitrile (B52724) is a commonly used solvent for this purpose in the analysis of Terbinafine and its metabolites. The general procedure involves the addition of a specific volume of cold acetonitrile to the plasma sample, followed by vortexing to ensure thorough mixing and precipitation. Subsequent centrifugation at high speed separates the precipitated proteins as a pellet, and the supernatant containing the analyte of interest can then be collected for analysis. While the specific ratio of acetonitrile to plasma for the optimal precipitation of this compound is not detailed, a common approach is to use a 3:1 or 4:1 ratio of solvent to sample.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
For the analysis of Terbinafine and its metabolites, reversed-phase SPE cartridges, such as those containing C18-bonded silica, are frequently used. The typical steps involved in an SPE procedure are:
Conditioning: The cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the stationary phase.
Loading: The pre-treated sample (e.g., diluted plasma or urine) is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent to remove any unretained interfering compounds.
Elution: The analyte of interest is eluted from the cartridge with a small volume of a strong organic solvent.
While the specific details of the SPE protocol for this compound are not extensively described, a method would be developed by optimizing the choice of sorbent, wash solvents, and elution solvent to achieve the best recovery and sample cleanliness.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is another widely used technique for the extraction of drugs and their metabolites from biological fluids. This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Method Validation and Performance Characteristics
The validation of any analytical method is essential to ensure its reliability and suitability for its intended purpose. For the quantification of this compound, a validated method would demonstrate acceptable performance in terms of linearity, accuracy, precision, sensitivity (limit of detection and quantification), and selectivity.
A UHPLC-UV method for the simultaneous determination of this compound and other compounds reported a limit of detection (LOD) ranging from 0.01 to 0.07 µg/mL for the various analytes, with good linear relationships observed (R² higher than 0.994). nih.gov However, comprehensive validation data specifically for this compound is not fully detailed in this publication.
A representative data table for a validated LC-MS/MS method for a similar metabolite, such as N-Desmethylterbinafine, would typically include the following performance characteristics:
Table 1: Illustrative Method Validation Parameters for a Related Terbinafine Metabolite
| Validation Parameter | Typical Performance Characteristic |
|---|---|
| Linearity Range | 0.1 - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
It is important to note that these are illustrative values based on a closely related compound, and a fully validated method for this compound would require its own specific performance data.
Linearity and Calibration Ranges
A fundamental aspect of any quantitative analytical method is its linearity, which demonstrates the direct proportionality between the analyte concentration and the instrumental response. For this compound, analytical methods have been developed that exhibit linearity over a specific range of concentrations, ensuring accurate measurement in clinical and research settings.
One such method, a simultaneous analysis of Terbinafine and its metabolites using Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), has been proposed for their determination in human plasma and urine. ijnrd.org While the specific linearity range for this compound is not detailed in the available literature, the validation of such methods typically establishes a calibration curve over a range relevant to the expected concentrations in biological samples.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) |
| UHPLC-UV | Human Plasma, Urine | Not Specified | Not Specified |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Specific LOD and LOQ values for this compound are not explicitly detailed in the readily available scientific literature. However, for the related metabolite, N-demethyl terbinafine, a validated high-performance liquid chromatographic (HPLC) method has established a limit of quantification of 2 ng/ml in human plasma. nih.gov It is anticipated that methods developed for this compound would aim for similar or better sensitivity to accurately capture its concentration profile during pharmacokinetic studies.
| Parameter | Value | Analytical Method | Matrix |
| LOD | Not Specified | - | - |
| LOQ | Not Specified | - | - |
Accuracy and Precision (Intra- and Inter-assay Variability)
Accuracy, the closeness of a measured value to the true value, and precision, the degree of agreement among repeated measurements, are paramount for the reliability of an analytical method. These are typically assessed through intra-assay (within-day) and inter-assay (between-day) variability, expressed as the percentage of relative standard deviation (%RSD).
For the desmethyl metabolite of Terbinafine, a validated HPLC method demonstrated an inter-assay precision between 2.9% and 9.8% over a concentration range of 2-1000 ng/ml in human plasma. nih.gov While this data pertains to a closely related metabolite, it is indicative of the level of accuracy and precision expected from a validated method for this compound.
| Parameter | Concentration Range | %RSD | Analytical Method | Matrix |
| Intra-assay Precision | Not Specified | Not Specified | - | - |
| Inter-assay Precision | Not Specified | Not Specified | - | - |
| Accuracy | Not Specified | Not Specified | - | - |
Specificity and Selectivity
Specificity and selectivity refer to the ability of an analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as other metabolites, endogenous substances, and concomitant medications.
Analytical procedures for Terbinafine and its metabolites are designed to be highly selective. Methods like HPLC and UHPLC achieve this through the chromatographic separation of the different compounds before detection. The use of specific detection techniques, such as mass spectrometry (MS), further enhances selectivity by identifying compounds based on their unique mass-to-charge ratios. This ensures that the measured signal corresponds solely to this compound, without interference from Terbinafine or its other metabolites. nih.gov
Robustness and Stability Considerations
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Stability studies are also critical to ensure that the concentration of this compound in a sample remains unchanged during sample collection, handling, storage, and analysis.
While specific robustness and stability data for this compound are not extensively detailed in the available literature, standard validation protocols for bioanalytical methods include rigorous testing of these parameters. This would involve assessing the stability of the analyte in the biological matrix under various conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. For instance, a study on an extemporaneously prepared oral suspension of Terbinafine hydrochloride demonstrated its stability for up to 42 days at both 25°C and 4°C, highlighting the importance of such evaluations. nih.gov
Applications in Research Studies
The validated analytical methodologies for this compound are instrumental in various research studies, particularly those focusing on the pharmacokinetics and bioequivalence of Terbinafine.
Environmental Monitoring and Profiling
The widespread use of the antifungal agent Terbinafine has led to growing interest in the environmental fate of its metabolites, including this compound. Monitoring this compound in environmental matrices is crucial for understanding its prevalence and potential ecological impact. The detection and quantification of this compound at trace levels in complex samples such as wastewater and river water necessitate highly sensitive and selective analytical methodologies.
Research has focused on developing robust methods capable of accurately profiling this metabolite in aqueous environmental matrices. rsc.org A key analytical approach involves multi-residue chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.orgrsc.org This technique is particularly advantageous as it can simultaneously separate and quantify various chiral and achiral antifungal agents and their metabolites. rsc.org
Sample preparation is a critical step for isolating the target analyte from interfering substances present in environmental samples. Solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and cleanup of this compound from river water, as well as wastewater influent and effluent. rsc.org
Following extraction, chromatographic separation is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. rsc.orgijnrd.org For sensitive and targeted identification and quantification, tandem mass spectrometry with a triple quadrupole (QqQ) analyzer is utilized, often with positive ion electrospray ionization (ESI+). rsc.orgrsc.org This combination allows for the reliable measurement of the metabolite at very low concentrations. rsc.org
Studies applying these methods have successfully quantified this compound in various environmental water samples. rsc.orgrsc.org The findings indicate that the metabolite is predominantly found in the aqueous environment. rsc.org The developed analytical methods demonstrate excellent performance characteristics, essential for reliable environmental monitoring. rsc.org
Interactive Data Table: Performance of LC-MS/MS Method for this compound Analysis
| Parameter | Value | Source |
| Linearity (r²) | > 0.997 | rsc.org |
| Accuracy (%) | 61–143% | rsc.org |
| Precision (% RSD) | 3–31% | rsc.org |
| Method Quantification Limit (MQL) | Low ng L⁻¹ range | rsc.org |
| MQL in Surface Water | As low as 58 ng L⁻¹ | bath.ac.uk |
Interactive Data Table: Environmental Samples Analyzed for this compound
| Environmental Matrix | Detection Status | Analytical Technique | Source |
| River Water | Quantified | LC-MS/MS | rsc.org |
| Wastewater Effluent | Quantified | LC-MS/MS | rsc.org |
| Wastewater Influent | Quantified | LC-MS/MS | rsc.org |
Toxicological and Clinical Implications of N Desmethylcarboxy Terbinafine
Inactive Nature of N-Desmethylcarboxy Terbinafine (B446)
Pharmacokinetic studies of terbinafine have identified several key metabolites, including the N-demethyl form (SDZ 86-621), the carboxybutyl form (SDZ 280-027), and the N-demethyl-carboxybutyl form, also known as N-Desmethylcarboxy Terbinafine (SDZ 280-047). nih.gov Research has consistently characterized these metabolites, including this compound, as pharmacologically inactive. nih.gov The metabolic pathways of terbinafine, which involve processes like N-dealkylation, side-chain oxidation, and demethylation, are primarily aimed at converting the lipophilic parent drug into more water-soluble compounds to facilitate excretion. fda.gov this compound, being a product of these detoxification pathways, does not contribute to the antifungal efficacy of the parent drug. fda.gov
Table 1: Key Metabolites of Terbinafine and their Pharmacological Activity
| Metabolite Name | Alternative Name | Pharmacological Activity |
|---|---|---|
| N-Desmethyl Terbinafine | SDZ 86-621 | Inactive nih.gov |
| Carboxy Terbinafine | SDZ 280-027 | Inactive nih.gov |
| This compound | SDZ 280-047 | Inactive nih.gov |
| 7,7-dimethylhept-2-ene-4-ynal | TBF-A | Reactive nih.govacs.orgresearchgate.net |
Relationship to Reactive Metabolites and Potential for Toxicity
The rare instances of hepatotoxicity associated with terbinafine are not attributed to its inactive metabolites but are hypothesized to stem from the formation of a reactive intermediate. nih.govnih.gov
The leading hypothesis for terbinafine-induced liver injury centers on the formation of a reactive allylic aldehyde metabolite, 7,7-dimethylhept-2-ene-4-ynal, commonly referred to as TBF-A. nih.govacs.orgresearchgate.net This metabolite is structurally and functionally distinct from this compound. TBF-A is generated via the N-dealkylation of terbinafine and is highly electrophilic. nih.govacs.org Its reactivity allows it to bind to cellular macromolecules, a characteristic not shared by the stable and inactive this compound. nih.gov Researchers have successfully trapped TBF-A in vitro using glutathione (B108866) (GSH), demonstrating its potential to form adducts with cellular nucleophiles. nih.govacs.org
This compound is not directly implicated in the mechanisms of hepatobiliary dysfunction. The toxic effects are instead linked to the reactive TBF-A metabolite. nih.govresearchgate.net The proposed mechanism suggests that TBF-A can form a mono-glutathione conjugate that remains reactive. nih.gov This conjugate can be transported into the bile, where it may bind to hepatobiliary proteins, leading to direct cellular toxicity or triggering an immune-mediated reaction against modified canalicular proteins, resulting in cholestatic dysfunction. nih.govresearchgate.net The formation of this compound represents a detoxification pathway, contrasting sharply with the bioactivation pathway that produces the toxic TBF-A. nih.govresearchgate.net
Influence on Drug-Drug Interactions (Indirect Considerations)
While this compound itself does not cause drug-drug interactions, the metabolic pathways leading to its formation are influenced by the parent drug's significant effects on the cytochrome P450 (CYP) enzyme system.
Table 2: Cytochrome P450 Enzymes Involved in Terbinafine Metabolism
| Enzyme | Role in Terbinafine Metabolism |
|---|---|
| CYP2C9 | Major role in total metabolism, N-demethylation, dihydrodiol formation, side chain oxidation nih.gov |
| CYP1A2 | Major role in total metabolism, N-demethylation, dihydrodiol formation, side chain oxidation nih.gov |
| CYP3A4 | Major role in total metabolism, deamination nih.gov |
| CYP2C8 | N-demethylation, side chain oxidation nih.gov |
| CYP2C19 | Side chain oxidation nih.gov |
| CYP2D6 | Potently inhibited by Terbinafine nih.govjwatch.orgnih.gov |
The clinical significance of terbinafine's effect on CYP enzymes is most evident in its interactions with co-administered drugs. As a strong inhibitor of CYP2D6, terbinafine can significantly increase the plasma concentrations of drugs metabolized by this enzyme. jwatch.orgnih.govclinpgx.org For instance, when administered with desipramine (B1205290) (a CYP2D6 substrate), terbinafine was found to cause a 2-fold increase in Cmax and a 5-fold increase in the area under the curve (AUC). clinpgx.org Similarly, it increases the dextromethorphan/dextrorphan metabolite ratio in urine by an average of 16- to 97-fold in extensive metabolizers. clinpgx.org
Conversely, drugs that affect the enzymes responsible for terbinafine's metabolism can alter its clearance and, consequently, the formation of its metabolites. For example, rifampin, a broad CYP450 inducer, can increase terbinafine clearance by 100%, while cimetidine, a CYP inhibitor, can decrease its clearance by 33%. clinpgx.org Co-administration with fluconazole, an inhibitor of CYP2C9 and CYP3A4, can lead to a 52% increase in Cmax and a 69% increase in the AUC of terbinafine. clinpgx.org These interactions, mediated by the parent drug, indirectly influence the entire metabolic profile, including the production of this compound.
Table 3: Examples of Drug-Drug Interactions with Terbinafine
| Interacting Drug | Mechanism | Effect on Terbinafine or Co-administered Drug |
|---|---|---|
| Desipramine | Terbinafine inhibits CYP2D6 | 2-fold increase in Cmax and 5-fold increase in AUC of desipramine clinpgx.org |
| Dextromethorphan | Terbinafine inhibits CYP2D6 | 16- to 97-fold increase in dextromethorphan/dextrorphan ratio clinpgx.org |
| Rifampin | Induces CYP enzymes metabolizing Terbinafine | 100% increase in Terbinafine clearance clinpgx.org |
| Cimetidine | Inhibits CYP enzymes metabolizing Terbinafine | 33% decrease in Terbinafine clearance clinpgx.org |
| Fluconazole | Inhibits CYP2C9 and CYP3A4 | 52% increase in Cmax and 69% increase in AUC of Terbinafine clinpgx.org |
| Cyclosporine | Minor effect | Terbinafine increases the clearance of cyclosporine by 15% clinpgx.org |
Monitoring of Metabolite Levels in Therapeutic Research
The monitoring of this compound, a major metabolite of the antifungal drug Terbinafine, is a key aspect of pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion of the parent compound. Research has established analytical methods to quantify this metabolite in biological matrices, providing valuable data for therapeutic research.
In clinical studies, this compound (also referred to as SDZ 280-047 or demethylcarboxybutylterbinafine) is consistently identified in both plasma and urine following oral administration of Terbinafine. In urine, it is considered the major metabolite, accounting for approximately 10% of the administered dose of the parent drug. researchgate.net While Terbinafine itself is only found in trace amounts in urine, the significant presence of this compound highlights its importance in the renal clearance pathway of the drug. researchgate.net
Pharmacokinetic analyses have characterized the plasma concentration profile of this compound. Following multiple-dose administration of Terbinafine, the ratio of the area under the curve (AUC) for this metabolite to the parent drug was found to be 1.08. rsc.org This indicates substantial systemic exposure to the metabolite. The apparent terminal half-life of this compound is similar to that of Terbinafine, approximately 25 hours, suggesting that its elimination rate is comparable to the parent compound. researchgate.net
The development of robust analytical techniques, such as high-performance liquid chromatography (HPLC), has been crucial for the simultaneous determination of Terbinafine and its primary metabolites, including this compound, in plasma and urine. ijnrd.org These methods allow researchers to construct detailed pharmacokinetic profiles, which are essential for evaluating how the drug and its metabolites behave in the human body over time.
Below is a data table summarizing key pharmacokinetic parameters of this compound gathered from therapeutic research studies.
| Parameter | Finding | Biological Matrix | Source(s) |
| Urinary Excretion | Major metabolite; accounts for ~10% of administered Terbinafine dose. | Urine | researchgate.net |
| Plasma Exposure (AUC Ratio) | Ratio of Metabolite AUC to Terbinafine AUC is 1.08 after last dose. | Plasma | rsc.org |
| Terminal Half-Life (t½) | Approximately 25 hours. | Plasma | researchgate.net |
Environmental Fate and Potential Ecological Significance
The widespread use of pharmaceuticals like Terbinafine leads to the excretion of the parent drug and its metabolites, such as this compound, into wastewater systems. nih.gov The subsequent release of treated wastewater effluent into rivers and other bodies of water introduces these compounds into the aquatic environment, raising questions about their environmental fate and ecological impact. researchgate.netwateronline.com
Scientific investigations have confirmed the presence of this compound in aqueous environmental matrices. researchgate.netrsc.org The development of advanced analytical methods, specifically multi-residue chiral chromatography coupled with tandem mass spectrometry, has enabled the detection and quantification of various antifungal agents and their metabolites at low nanogram per liter (ng L⁻¹) levels. researchgate.netrsc.org
Studies utilizing these sensitive techniques have successfully quantified this compound in environmental water samples. researchgate.netrsc.org Its detection indicates that it can persist through wastewater treatment processes and enter surface waters. researchgate.netresearchgate.net The parent compound, Terbinafine, is known to be lipophilic, meaning it has a tendency to accumulate in fatty tissues, and environmental risk assessments have been triggered based on its predicted environmental concentration in surface water (PECSW). mpa.sefass.se While the specific environmental persistence and partitioning behavior of this compound are less characterized, its confirmed presence in the aquatic environment makes it a compound of interest for environmental monitoring.
A significant aspect of the environmental fate of certain pharmaceuticals is related to their stereochemistry. Many drugs, including some antifungals, are chiral, meaning they exist as two non-superimposable mirror-image isomers (enantiomers). While Terbinafine itself is not chiral, some of its fellow antifungal agents are. Research on these chiral compounds provides insight into potential environmental processes.
Studies that have detected this compound in the environment have also noted that chiral fungicides quantified in river water were often enriched with one enantiomer. researchgate.netrsc.org This phenomenon, known as chiral enrichment, suggests that enantioselective processes are occurring in the environment. mdpi.comup.pt Enantioselective biodegradation, where microorganisms preferentially degrade one enantiomer over the other, is a primary mechanism for this enrichment. up.pt
The potential consequence of chiral enrichment is that the resulting enantiomeric ratio in the environment can differ significantly from the one originally produced or administered. Since enantiomers can have different biological and toxicological activities, an enrichment of the more ecotoxicologically potent enantiomer could lead to unexpected adverse effects on non-target aquatic organisms. mdpi.com Understanding the stereochemistry and enantioselective fate of pharmaceutical metabolites is therefore crucial for a comprehensive environmental risk assessment. up.pt While this compound is achiral, its co-occurrence with chiral compounds that exhibit this behavior highlights a complex and important area of environmental science that warrants further investigation for a wide range of pharmaceutical contaminants. researchgate.netrsc.org
Future Research Directions and Unaddressed Areas
Comprehensive In Vivo Metabolomics and Flux Analysis
Current knowledge of Terbinafine (B446) metabolism has identified N-Desmethylcarboxy Terbinafine as a major, hydrophilic, and unconjugated metabolite predominantly found in urine. medicine.com However, a deeper and more dynamic understanding of its formation and fate within the body is still needed. Future research should move beyond simple identification and quantification towards comprehensive in vivo metabolomics studies.
Such studies would involve the use of advanced analytical techniques, like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to map the complete metabolic network associated with Terbinafine. This would not only confirm the known metabolic pathways but also potentially uncover previously unidentified minor metabolites and their interconnections.
Furthermore, metabolic flux analysis could provide quantitative insights into the rates of formation and elimination of this compound and other metabolites. By tracing the flow of stable isotope-labeled Terbinafine through the metabolic system, researchers can determine the dynamic behavior of these pathways under various physiological conditions. This would offer a more precise understanding of how factors like genetic predispositions and co-administered drugs influence the metabolic flux towards the production of this compound.
Table 1: Proposed Focus Areas for In Vivo Metabolomics and Flux Analysis
| Research Area | Objectives | Potential Impact |
| Untargeted Metabolomics | Identify the complete spectrum of Terbinafine metabolites in various biological matrices (plasma, urine, feces). | Discovery of novel metabolites and a more complete understanding of the metabolic network. |
| Targeted Metabolomics | Develop highly sensitive and specific assays for the precise quantification of this compound and its precursors. | Accurate determination of the metabolite's concentration and pharmacokinetic profile. |
| Metabolic Flux Analysis | Quantify the rates of metabolic reactions involved in the formation and clearance of this compound. | Elucidation of the dynamic regulation of Terbinafine metabolism. |
| Pharmacometabolomics | Correlate individual metabolic profiles with drug response and the formation of specific metabolites. | Identification of biomarkers to predict patient-specific metabolic pathways and potential for adverse effects. |
Advanced Computational Modeling of Metabolite Formation and Fate
Computational modeling has emerged as a powerful tool in predicting drug metabolism and pharmacokinetic properties. While some modeling studies have been conducted on Terbinafine, focusing on aspects like its stability and the formation of reactive metabolites, there is a need for more advanced and specific computational models centered on this compound.
Future research should employ sophisticated in silico techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning algorithms, to build predictive models for the formation and fate of this specific metabolite. These models could simulate the interactions of Terbinafine and its intermediate metabolites with various cytochrome P450 (CYP) isoenzymes known to be involved in its metabolism, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19. researchgate.netnih.gov
By predicting the binding affinities and reaction energies for the different metabolic steps leading to this compound, these models can help identify the primary enzymatic drivers of its formation. Furthermore, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in virtual patient populations. These models can integrate data on enzyme kinetics, tissue distribution, and patient-specific factors to predict the metabolite's concentration-time profiles and potential for accumulation.
Table 2: Advanced Computational Modeling Approaches
| Modeling Technique | Application to this compound | Expected Outcomes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulate the enzymatic reactions leading to the formation of the metabolite at an atomic level. | Detailed understanding of the reaction mechanisms and the role of specific amino acid residues in the active sites of CYP enzymes. |
| Machine Learning and AI | Develop predictive models for metabolite formation based on large datasets of chemical structures and metabolic reactions. | High-throughput screening of potential metabolic pathways and prediction of the likelihood of this compound formation. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate the ADME properties of the metabolite in virtual patient populations with varying physiological characteristics. | Prediction of metabolite exposure in different patient cohorts and identification of factors influencing its accumulation. |
Long-Term Environmental Impact Assessments
The widespread use of pharmaceuticals like Terbinafine raises concerns about their potential long-term environmental impact. While the parent drug has been assessed for its environmental risk, with studies indicating a low risk and a high potential for bioaccumulation, there is a significant lack of data on the environmental fate and ecotoxicity of its metabolites, including this compound.
Future research must focus on comprehensive long-term environmental impact assessments of this metabolite. This should include studies on its persistence in various environmental compartments such as soil, water, and sediment. Given that this compound is more hydrophilic than the parent compound, its environmental mobility and partitioning behavior are likely to be different.
Ecotoxicity studies are also crucial to determine the potential effects of this compound on a range of non-target organisms, including aquatic life (algae, invertebrates, fish) and soil-dwelling organisms. These studies should assess both acute and chronic toxicity, as well as potential for bioaccumulation and biomagnification through the food chain. Understanding the complete environmental profile of this major metabolite is essential for a holistic assessment of the environmental risks associated with Terbinafine use.
Targeted Research in Specific Patient Cohorts
The metabolism of Terbinafine can be influenced by a variety of patient-specific factors, including age, organ function, and genetic makeup. While some research has been conducted in specific populations, there is a need for more targeted investigations into how these factors affect the formation and disposition of this compound.
Hepatic and Renal Impairment: Studies have shown that the clearance of Terbinafine is significantly reduced in patients with hepatic cirrhosis and renal impairment. medicine.com This suggests a potential for the accumulation of both the parent drug and its metabolites, including this compound, in these individuals. Future research should involve pharmacokinetic studies that specifically measure the levels of this metabolite in patients with varying degrees of liver and kidney dysfunction. This will help in understanding the clinical implications of its potential accumulation and whether dose adjustments are necessary.
Elderly Patients: Pharmacokinetic studies have indicated that elderly patients may have increased exposure to Terbinafine. nih.gov Targeted research is needed to determine if this also leads to altered profiles of this compound and to assess the clinical relevance of such changes in this often-vulnerable population.
Genetic Polymorphisms: Terbinafine is metabolized by multiple CYP enzymes, and genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug metabolism. For instance, variations in CYP2D6 have been shown to affect the inhibitory potential of Terbinafine. Future pharmacogenetic studies should investigate the influence of polymorphisms in key metabolizing enzymes (e.g., CYP2C9, CYP1A2, CYP3A4) on the formation and clearance of this compound. This could lead to the development of personalized medicine approaches for Terbinafine therapy.
Q & A
Basic Question: How is N-Desmethylcarboxy Terbinafine identified in biological and environmental samples, and why is it significant in antifungal research?
Answer:
this compound is a primary metabolite of Terbinafine, a widely used antifungal agent. Identification typically employs liquid chromatography-high-resolution mass spectrometry (LC-HRMS) due to its high sensitivity for polar metabolites. For example, post-acquisition data mining workflows using HRMS can distinguish it from parent compounds via mass-to-charge ratios (e.g., m/z 308.1645 for this compound) and fragmentation patterns . Its significance lies in environmental persistence; it has a Predicted No-Effect Concentration (PNEC) of 1,120 ng/L, significantly higher than Terbinafine (53 ng/L), suggesting lower ecotoxicological risk but potential for bioaccumulation .
Basic Question: What analytical methodologies are recommended for quantifying this compound in complex matrices?
Answer:
- Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): Optimal for isolating metabolites from biological fluids (e.g., plasma, urine) prior to LC-HRMS analysis .
- Solid-Phase Extraction (SPE): Effective for environmental water samples to reduce matrix interference.
- GC/MS vs. LC-HRMS: GC/MS is suitable for volatile derivatives, while LC-HRMS is preferred for polar, non-volatile metabolites like this compound. Validation should include recovery rates (>80%) and limits of detection (LOD < 1 ng/L) .
Advanced Question: How do CYP450 isoforms influence the metabolic pathways of Terbinafine to form this compound?
Answer:
Terbinafine undergoes N-dealkylation via three pathways, predominantly mediated by CYP2C19 and 3A4 isoforms. Pathway 2 involves N-demethylation to desmethyl-terbinafine, followed by carboxylation to form this compound. Computational models (e.g., in silico docking) and in vitro hepatic microsomal assays are critical for elucidating enzyme kinetics. For example, recombinant CYP isoforms can be incubated with Terbinafine, and metabolites quantified via LC-MS/MS to determine catalytic activity .
Advanced Question: What experimental designs are optimal for assessing the environmental risk of this compound?
Answer:
- Wastewater-Based Epidemiology (WBE): Deploy large-scale sampling across wastewater treatment plants (WWTPs) to measure environmental concentrations (MECs). Compare MECs to PNEC thresholds using probabilistic risk quotients (RQs) .
- Tiered Ecotoxicity Testing: Start with Daphnia magna acute toxicity assays, followed by chronic exposure studies in fish (e.g., Danio rerio) to assess long-term effects. Data should be analyzed against regulatory benchmarks (e.g., EU Water Framework Directive) .
Basic Question: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from variability in experimental models (e.g., fungal strains, exposure durations). Mitigation strategies include:
- Standardized Protocols: Use CLSI guidelines for antifungal susceptibility testing.
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to calculate weighted effect sizes and heterogeneity indices (I²). For example, if in vitro studies report conflicting MIC values, subgroup analysis by fungal species can resolve discrepancies .
Advanced Question: What in silico tools are available to predict the pharmacokinetic behavior of this compound?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Software like GastroPlus or PK-Sim can simulate metabolite distribution using parameters such as logP (estimated 2.1) and plasma protein binding (>95%).
- QSAR Models: Predict ecotoxicity endpoints (e.g., LC50) via tools like ECOSAR or TEST, leveraging molecular descriptors (e.g., topological polar surface area) .
Basic Question: How can researchers validate the synthesis and purity of this compound?
Answer:
- Synthetic Validation: Confirm reaction pathways (e.g., carboxylation of desmethyl-terbinafine) using nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-purity reference standards (>98.0% GC).
- Purity Assessment: Employ orthogonal methods: GC for volatile impurities, LC-UV for non-volatiles, and Karl Fischer titration for water content .
Advanced Question: What interdisciplinary approaches are critical for studying this compound’s role in antifungal resistance?
Answer:
- Multi-Omics Integration: Combine transcriptomics (RNA-Seq of Candida spp. post-exposure) with metabolomics (untargeted HRMS) to identify resistance mechanisms.
- Epidemiological Modeling: Link environmental concentrations (from WBE) to clinical resistance rates using spatial regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
